molecular formula C9H7IN2O2 B1326387 Methyl 3-iodo-1H-indazole-6-carboxylate CAS No. 885518-82-1

Methyl 3-iodo-1H-indazole-6-carboxylate

Cat. No. B1326387
M. Wt: 302.07 g/mol
InChI Key: VSXHXVGWOSYULI-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1H-indazole-6-carboxylate is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds containing a pyrazole ring fused to a benzene ring. Indazoles are known for their diverse range of biological activities and have been studied extensively for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of indazole derivatives often involves the formation of the indazole core followed by functionalization at various positions on the ring system. For instance, the synthesis of methyl 1H-1,2,4-triazole-3-carboxylate, a related compound, was achieved from 1H-1,2,4-triazole by hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O, followed by oxidation and esterification . Similarly, the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate involved a nucleophilic substitution of the indazole N-H hydrogen atom with 1-(bromomethyl)-4-fluorobenzene . These methods could potentially be adapted for the synthesis of methyl 3-iodo-1H-indazole-6-carboxylate by incorporating the appropriate iodine and methyl substituents at the desired positions on the indazole core.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be studied using various spectroscopic and computational methods. For example, the structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate was optimized using density functional theory (DFT) and other computational methods, which showed a slight distortion of the triazole ring due to the electronegativity of substitution groups . Similarly, the structure and electrostatic properties of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole were studied with ab initio quantum theory and density functional methods, providing insights into the preferred conformer and the effect of fluorine substitution on the indazole core .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, often influenced by the substituents present on the ring system. For instance, the gold(I) complex of methyl 1H-1,2,3-triazole-4-carboxylate was used to catalyze allene synthesis and alkyne hydration, demonstrating the potential of indazole derivatives in catalysis . The reactivity of these compounds can be further explored to understand the chemical transformations specific to methyl 3-iodo-1H-indazole-6-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are closely related to their molecular structure. The study of fluorinated indazoles revealed the effect of fluorine atoms on the supramolecular structure and hydrogen bonding patterns in NH-indazoles . The introduction of a methyl group at the 3-position of the indazole ring was shown to influence the crystal structure and hydrogen bonding interactions . These findings can be extrapolated to predict the properties of methyl 3-iodo-1H-indazole-6-carboxylate, where the presence of an iodine atom and a carboxylate ester group would further affect its physical and chemical characteristics.

Scientific Research Applications

1. Medicinal Chemistry Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

3. Synthesis of Inhibitors 6-Iodo-1H-indazole, a compound similar to “Methyl 3-iodo-1H-indazole-6-carboxylate”, is used as an intermediate to synthesize inhibitors of Chk1 . Chk1 is a protein kinase that plays a crucial role in the DNA damage response pathway, making it a target for cancer therapy .

4. Synthetic Approaches to Indazoles Recent strategies for the synthesis of 1H- and 2H-indazoles have been published over the last five years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

5. Synthesis of Phosphoinositide 3-Kinase δ Inhibitors Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

7. Synthesis of 1H- and 2H-Indazoles Recent strategies for the synthesis of 1H- and 2H-indazoles have been published over the last five years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

8. Pharmaceutical Applications The pharmaceutical value of 1H-indazoles mainly lies in their antitumor activities . While 2H-indazole and its derivatives exhibit more versatile bioactivities, such as anticancer, antiplatelet, antiproliferative, anti-tubercular, antimalarial, antimicrobial, antiviral, and anti-inflammatory activities .

Safety And Hazards

“Methyl 3-iodo-1H-indazole-6-carboxylate” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, kept tightly closed, and stored locked up .

Future Directions

“Methyl 3-iodo-1H-indazole-6-carboxylate” is used for research purposes . Its medicinal properties need to be explored in the future for the treatment of various pathological conditions .

properties

IUPAC Name

methyl 3-iodo-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXHXVGWOSYULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646284
Record name Methyl 3-iodo-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodo-1H-indazole-6-carboxylate

CAS RN

885518-82-1
Record name Methyl 3-iodo-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-1H-indazole-6-carboxylic acid methyl ester
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